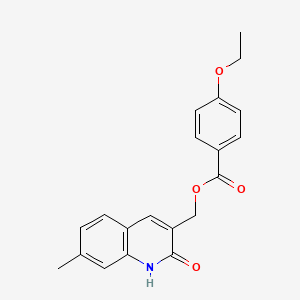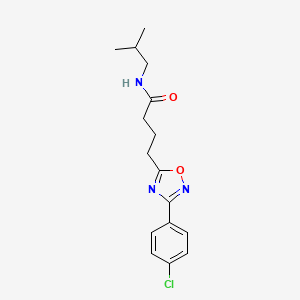
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate, also known as HMQEMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HMQEMB is a quinoline derivative that has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and neurodegenerative disorders. In
Mecanismo De Acción
The mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to have various biochemical and physiological effects in scientific studies. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been shown to protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has several advantages and limitations for lab experiments. One advantage is its broad-spectrum activity against various diseases, making it a promising therapeutic candidate. Another advantage is its relatively low toxicity, making it a safer alternative to other therapeutic agents. However, one limitation is its complex synthesis method, which requires specialized equipment and expertise. Another limitation is the lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several future directions for (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate research. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the optimization of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate's therapeutic properties, such as its selectivity and potency. Additionally, further research is needed to fully understand the mechanism of action of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate and its potential applications in various disease contexts.
Métodos De Síntesis
The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form ethyl 2-amino-5-methylbenzoate. This intermediate is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde to form (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate. The synthesis of (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
(2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. In cancer research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In bacterial infection research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In neurodegenerative disorder research, (2-hydroxy-7-methylquinolin-3-yl)methyl 4-ethoxybenzoate has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(7-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-ethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-17-8-6-14(7-9-17)20(23)25-12-16-11-15-5-4-13(2)10-18(15)21-19(16)22/h4-11H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGVXCFVLQIIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-ethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)




